

Unveiling the Bioactive Potential of p-Methoxycinnamaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxycinnamaldehyde

Cat. No.: B7890676

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For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxycinnamaldehyde (p-MCA), a naturally occurring phenylpropanoid found in various plants, has emerged as a compound of significant interest in the pharmaceutical and biomedical fields. Its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects, have prompted extensive research into its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of p-MCA, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. The information is presented to support further research and drug development endeavors.

Physicochemical Properties

| Property | Value |
|-------------------|--------------------------------------------------------|
| Synonyms | 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde |
| Molecular Formula | C ₁₀ H ₁₀ O ₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | White to yellowish crystalline solid |
| Solubility | Insoluble in water; soluble in alcohols and oils |

Core Biological Activities and Mechanisms of Action

p-Methoxycinnamaldehyde exerts its biological effects through the modulation of several key signaling pathways. The α,β -unsaturated aldehyde moiety in its structure is a critical feature, allowing it to act as a Michael acceptor and interact with cellular nucleophiles, thereby influencing various cellular processes.

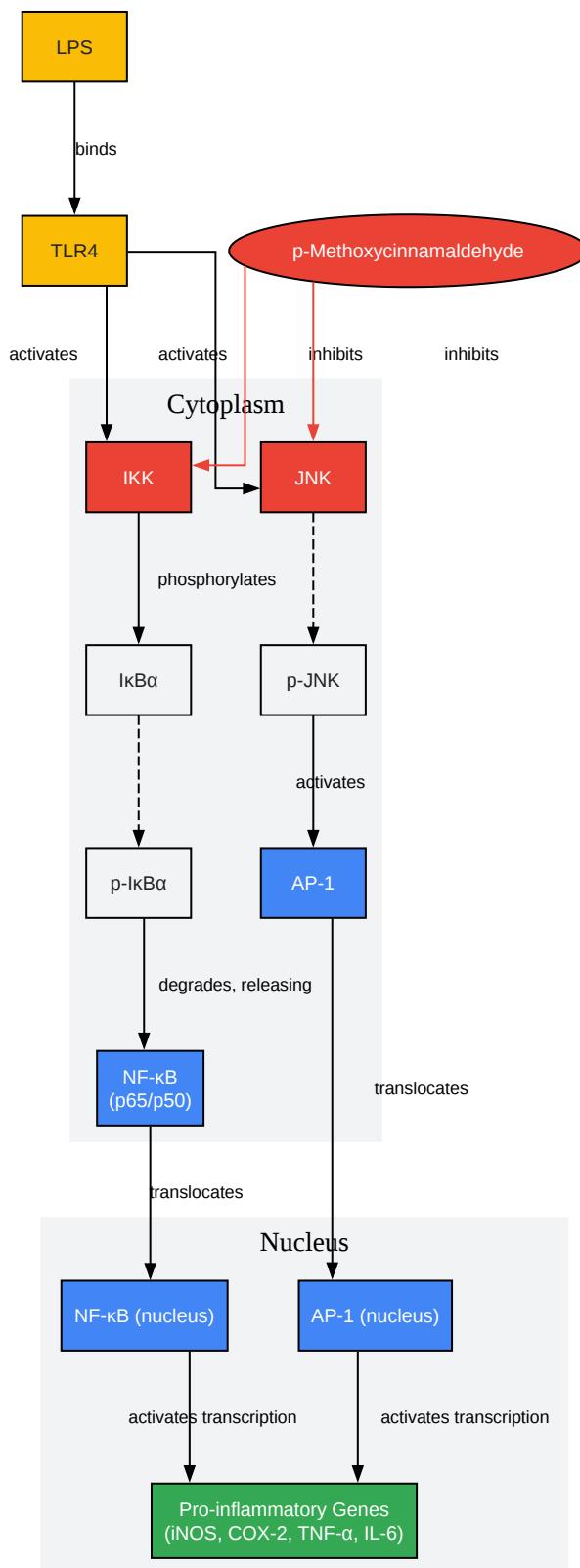
Anti-inflammatory Activity

p-MCA has demonstrated significant anti-inflammatory properties primarily by targeting the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[\[1\]](#)

Mechanism of Action: In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), p-MCA suppresses the activation of NF- κ B.[\[1\]](#) It achieves this by inhibiting the phosphorylation and subsequent degradation of I κ B α , the inhibitory protein that sequesters NF- κ B in the cytoplasm.[\[1\]](#)[\[2\]](#) This prevents the translocation of the active NF- κ B dimer (p65/p50) into the nucleus, thereby downregulating the transcription of pro-inflammatory genes like iNOS and COX-2, and cytokines such as TNF- α and IL-6.[\[3\]](#)[\[4\]](#)

Additionally, p-MCA has been shown to inhibit the phosphorylation of JNK, a key component of the MAPK pathway, further contributing to its anti-inflammatory effects.[\[1\]](#)[\[3\]](#)

Signaling Pathway Diagram: Anti-inflammatory Action of p-MCA



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Caption: p-MCA inhibits inflammatory pathways by blocking IKK and JNK activation.

Anticancer Activity

p-MCA exhibits promising anticancer properties, primarily through the induction of apoptosis and inhibition of cell invasion.[\[1\]](#) Its effects have been noted in various cancer cell lines, including cervical and colorectal cancer.[\[5\]](#)

Mechanism of Action: The anticancer mechanism of p-MCA is largely attributed to its ability to modulate the PI3K/Akt signaling pathway.[\[1\]](#) By inhibiting the PI3K/Akt pathway, p-MCA can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptotic cascade, involving the release of cytochrome c and the activation of caspases (e.g., caspase-3 and -9), ultimately leading to programmed cell death.[\[4\]](#)

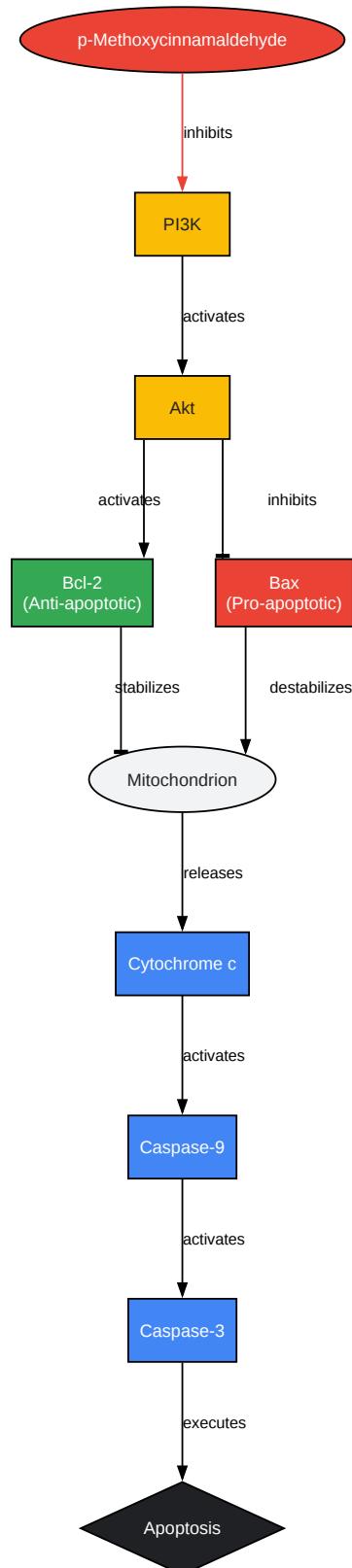
Furthermore, p-MCA has been shown to inhibit the invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP14.[\[5\]](#)[\[6\]](#)

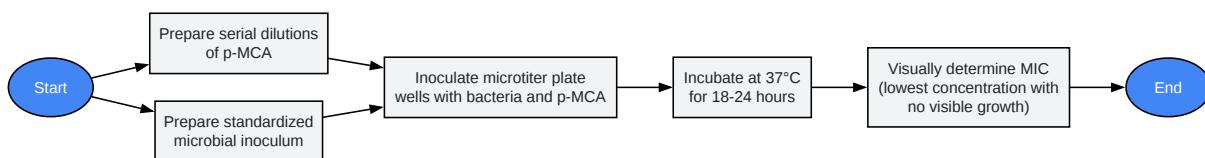
Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | IC ₅₀ (μM) | Duration (h) |
|--------------------------------------------------|----------------------------|-------|-----------------------|--------------|
| p-Methoxycinnamaldehyde | C-33A (Cervical Cancer) | MTT | 110 | 48 |
| Tricyclohexyltin p-methoxycinnamate (derivative) | HT-29 (Colorectal Cancer) | MTT | 1.2 | 24 |
| 1.0 | 48 | | | |
| 0.5 | 72 | | | |
| Cinnamaldehyde | MDA-MB-231 (Breast Cancer) | MTT | ~129 (16.9 μg/mL) | 24 |
| ~93 (12.23 μg/mL) | 48 | | | |
| 5-Fluorouracil (Standard) | HT-29 (Colorectal Cancer) | MTT | 5.0 - 10.0 | 48 |
| Cisplatin (Standard) | C-33A (Cervical Cancer) | MTT | ~7.0 | 48 |

Note: Data for derivatives and related compounds are provided for comparative context.[\[5\]](#)[\[7\]](#)

Signaling Pathway Diagram: Anticancer Action of p-MCA





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